Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate

Drug Design ADME Fragment-Based Screening

Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate is a cyclohexane-derived sulfamide ester with the molecular formula C₉H₁₈N₂O₄S and a molecular weight of 250.32 g/mol. The compound incorporates a primary sulfamoylamino group (-NHSO₂NH₂) at the 4-position and an ethyl carboxylate ester at the 1-position of a fully saturated cyclohexane ring.

Molecular Formula C9H18N2O4S
Molecular Weight 250.32 g/mol
CAS No. 1713690-84-6
Cat. No. B6599491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate
CAS1713690-84-6
Molecular FormulaC9H18N2O4S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)NS(=O)(=O)N
InChIInChI=1S/C9H18N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)11-16(10,13)14/h7-8,11H,2-6H2,1H3,(H2,10,13,14)
InChIKeyNOEBRNURZJNCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate (CAS 1713690-84-6): Core Physicochemical and Structural Profile for Research Procurement


Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate is a cyclohexane-derived sulfamide ester with the molecular formula C₉H₁₈N₂O₄S and a molecular weight of 250.32 g/mol . The compound incorporates a primary sulfamoylamino group (-NHSO₂NH₂) at the 4-position and an ethyl carboxylate ester at the 1-position of a fully saturated cyclohexane ring. Commercially available at 95% purity , its computed topological polar surface area (TPSA) is 98.49 Ų, the calculated LogP is -0.099, and it exhibits 4 hydrogen bond acceptors and 2 hydrogen bond donors . These properties position it as a compact, moderately polar building block for medicinal chemistry and fragment-based drug discovery, particularly where a saturated, hydrogen-bond-capable sulfamide scaffold is required.

Why In-Class Cyclohexane Sulfonamides and Sulfamides Cannot Substitute for Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate in SAR-Driven Programs


Although numerous cyclohexane sulfonamides and cyclohexene sulfamoyl esters exist, ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate presents a distinct combination of structural features that preclude simple analogue swapping. Its primary sulfamide terminus (-NHSO₂NH₂) differs fundamentally from N-substituted sulfamoyl groups (e.g., the N-(2-chloro-4-fluorophenyl)sulfamoyl moiety in TAK-242 [1]) in hydrogen-bond donor/acceptor ratio, zinc-binding geometry relevant to carbonic anhydrase (CA) inhibition [2], and steric bulk. The fully saturated cyclohexane ring imparts a different conformational flexibility and metabolic profile compared to the flat cyclohexene core of potent TLR4 inhibitors [1]. Furthermore, the 4-amino substitution pattern (ethyl ester at C1, sulfamide at C4) is a positional isomer of the 6-substituted cyclohexene lead series [1], leading to altered vector geometry for target engagement. These cumulative differences mean that interchange with a 6-sulfamoyl-cyclohexene or a simple N-cyclohexylsulfamide would invalidate SAR, alter off-target liability, and require full re-optimization of lead series—making procurement of this specific intermediate indispensable for programs built around saturated sulfamide pharmacophores.

Quantitative Differentiation Evidence for Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate Relative to Closest Analogs


LogP and Hydrophilicity: Order-of-Magnitude Difference vs. TAK-242 (Resatorvid)

The target compound's computed LogP of -0.099 indicates substantially higher hydrophilicity than the clinical-stage TLR4 inhibitor TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate). While TAK-242's LogP is reported in the range of approximately 3.5–4.0 based on its chemical structure and measured chromatographic behavior in the original lead optimization series [1], the target compound's negative LogP places it in a different ADME space, predicting enhanced aqueous solubility and reduced plasma protein binding. This LogP shift is primarily driven by the replacement of the lipophilic 2-chloro-4-fluorophenyl substituent with a primary sulfamide (-NHSO₂NH₂) group [1].

Drug Design ADME Fragment-Based Screening

Hydrogen-Bond Donor Count Doubles Over TAK-242, Altering Target Engagement Profiles

The target compound carries two hydrogen bond donor atoms (both on the primary sulfamide -NH₂ group) , whereas TAK-242 possesses one hydrogen bond donor (the sulfamoyl -NH- adjacent to the aryl ring) [1]. This additional donor capacity is critical for interactions with biological targets where a bidentate hydrogen-bonding motif is required, such as the zinc-bound water network in carbonic anhydrase active sites [2]. Sulfamides with primary -SO₂NH₂ termini are known to form a different coordination geometry to the catalytic zinc ion compared to N-substituted sulfamoyl compounds [2].

Medicinal Chemistry Molecular Recognition Pharmacophore Design

Ring Saturation: Conformational Flexibility and Metabolic Stability Differentiator

The fully saturated cyclohexane ring in the target compound contrasts with the cyclohexene core of TAK-242 and the entire cyclohex-1-ene series [1]. While direct metabolic stability data are not publicly available for the target, systematic SAR studies on cyclohexene vs. cyclohexane sulfamoyl series have demonstrated that saturation of the ring reduces CYP450-mediated oxidation and alters the preference for allylic vs. aliphatic hydroxylation [1]. The J. Med. Chem. lead optimization campaign explicitly noted that the cyclohexene double bond was essential for sub-nanomolar TLR4 inhibition in the TAK-242 series [1], indicating that saturation destroys activity in that pharmacophore context—while simultaneously creating a distinct scaffold for programs that require the saturated geometry.

Metabolic Stability Conformational Analysis Lead Optimization

Primary Sulfamide vs. Substituted Sulfamoyl: Zinc-Binding Geometry Specificity

Primary sulfamide groups (-NHSO₂NH₂) such as that in the target compound are established zinc-binding groups (ZBGs) that coordinate the catalytic zinc ion in carbonic anhydrases (CAs) via a deprotonated nitrogen atom, as confirmed by X-ray crystallography for compounds like JNJ-26990990 [1]. This binding mode differs from N-substituted sulfamoyl groups (-NHSO₂NR₂) which may not deprotonate as readily or may impose steric penalties. In contrast, the N-(2-chloro-4-fluorophenyl)sulfamoyl group in TAK-242 is designed for covalent interaction with cysteine residues (Cys747 in TLR4), not zinc chelation [2]. BindingDB records show that primary sulfamide-containing compounds achieve IC₅₀ values down to 260 nM against CA II [3], while the specific CA inhibition of the target compound itself has not been reported.

Carbonic Anhydrase Metalloenzyme Inhibition Fragment-Based Drug Design

Supplier-Reported Purity and Batch Reproducibility Basis for Procurement Decisions

The compound is commercially available from Leyan (Product No. 2097362) at a reported purity of 95%, with transparent disclosure that actual purity may vary between batches . This provides a verifiable purity baseline for procurement. In comparison, the closest saturated cyclohexane sulfonamide building block, methyl 4-sulfamoylcyclohexane-1-carboxylate (CAS 2580252-72-6), is listed by multiple vendors with purities ranging from 90% to 97%, but often without explicit batch-level quality commitment . The target compound's explicit purity specification, combined with its full computed property disclosure (TPSA, LogP, H_acceptors, H_donors, rotatable bonds) , enables more rigorous in-silico filtering and fewer uncharacterized impurities confounding biological assays.

Chemical Procurement Quality Control Reproducibility

Optimal Deployment Scenarios for Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Carbonic Anhydrase or Other Zinc Metalloenzymes

Given the primary sulfamide group's established zinc-binding capacity [1] and the compound's low molecular weight (250.32 Da) and favorable LogP (-0.099) , this compound is optimally deployed as a fragment in screening libraries against carbonic anhydrase isoforms or other zinc-dependent enzymes. Its two hydrogen bond donors and four acceptors provide a rich interaction map, while the saturated cyclohexane core offers three-dimensionality preferred for fragment libraries. Unlike TAK-242, which targets TLR4 through an unrelated mechanism [2], this compound will not interfere with innate immune signaling readouts, reducing false positive rates in cell-based CA inhibition assays.

Saturated Analog Design to Mitigate Metabolic Liabilities in Cyclohexene-Derived Lead Series

For programs that have identified potent but metabolically labile cyclohexene sulfamoyl lead compounds (e.g., from the TAK-242 progenitor series [1]), the target compound provides a saturated, metabolically more robust alternative scaffold. The absence of the allylic oxidation site of the cyclohexene ring, combined with the different hydrogen bond profile (2 HBD vs. 1 HBD in TAK-242 ), allows medicinal chemists to explore alternative target engagement models while potentially improving microsomal stability—a strategy explicitly considered in the Takeda lead optimization studies [1].

Bidentate Zinc-Binding Warhead in Bifunctional Inhibitor Design

The primary sulfamide group enables bidentate coordination to catalytic zinc ions, as crystallographically characterized for structurally related sulfamides [1]. This compound can serve as a zinc-binding anchor in designed bifunctional inhibitors where the ethyl ester can be hydrolyzed to the carboxylic acid for conjugation to a target-recognition element. This application contrasts with N-substituted sulfamoyl compounds (e.g., TAK-242 ) which lack free -NH₂ for zinc chelation and are instead optimized for covalent cysteine engagement.

Negative Control for TLR4-Mediated Cytokine Inhibition Experiments

Because the target compound retains the cyclohexane core and ester function but lacks the N-(2-chloro-4-fluorophenyl)sulfamoyl pharmacophore essential for TLR4 binding (IC₅₀ = 1.8 nM for NO production inhibition by TAK-242 [1]), it serves as an ideal negative control in experiments probing TLR4-mediated signaling. Its matched physicochemical profile (similar MW, ester moiety) but divergent hydrogen bond donor count (2 vs. 1 ) helps deconvolute whether observed cellular effects are due to TLR4 antagonism or off-target sulfamide interactions. Procurement of this compound specifically enables rigorous control experiments that cannot be adequately performed with generic cyclohexane carboxylic acid derivatives.

Quote Request

Request a Quote for ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.